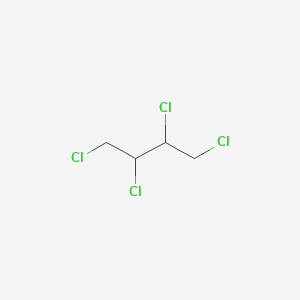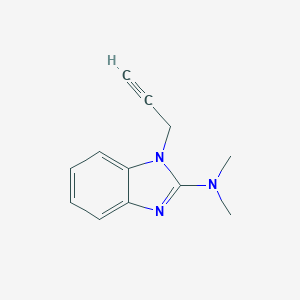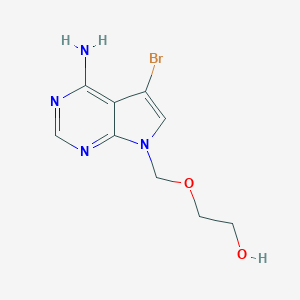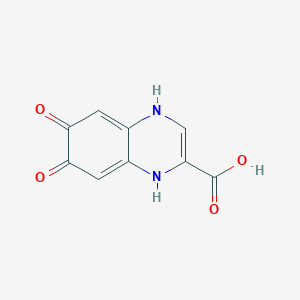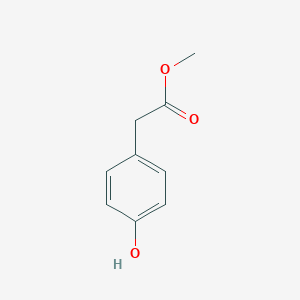
4-羟基苯乙酸甲酯
概述
描述
Methyl 4-hydroxyphenylacetate is a natural compound and a methyl ester . It results from the formal condensation of the carboxy group of 4-Hydroxyphenylacetic acid with methanol . It has been isolated from Penicillium chrysogenum .
Synthesis Analysis
Methyl 4-hydroxyphenylacetate can be synthesized from methanol and 4-Hydroxyphenylacetic acid . The synthesis involves esterification in methanol with sulfuric acid to produce Methyl 4-hydroxyphenylacetate at a quantitative yield .
Molecular Structure Analysis
The molecular formula of Methyl 4-hydroxyphenylacetate is C9H10O3 . Its molecular weight is 166.17 . The SMILES string representation is COC(=O)Cc1ccc(O)cc1 .
Chemical Reactions Analysis
In the hydroxylation reaction catalyzed by 4HPA3Hs, the oxygenase component is the key part executing the hydroxylation in the presence of the substrate and cofactor FAD .
Physical And Chemical Properties Analysis
Methyl 4-hydroxyphenylacetate is a solid substance . It has a boiling point of 162-163 °C/5 mmHg (lit.) , and a melting point of 55-58 °C (lit.) . Its density is 1.2±0.1 g/cm3 , and its refractive index is 1.539 .
科学研究应用
Medicine: Antiviral and Anticancer Applications
Methyl 4-hydroxyphenylacetate has shown potential in the medical field due to its role in the synthesis of catechols . Catechols are known for their physiological functions, including anti-oxidation, anti-inflammatory, antiviral, and anticancer properties . These compounds are integral in over 300,000 pharmacologically active substances, indicating the significance of Methyl 4-hydroxyphenylacetate in medicinal chemistry.
Agriculture: Fungal Metabolite Research
In agriculture, Methyl 4-hydroxyphenylacetate is relevant in the study of fungal metabolites . Fungi produce a wide array of secondary metabolites with varied biological activities, which have applications in not only agriculture but also food chemistry, cosmetics, pharmacology, and medicine. The compound’s role in this domain is crucial for understanding and harnessing fungal metabolites for crop protection and yield enhancement.
Environmental Science: Bioremediation
Environmental science benefits from the use of Methyl 4-hydroxyphenylacetate in bioremediation processes . The compound is involved in the degradation of environmental pollutants like 4-hydroxyphenylacetate, a byproduct of softwood lignin decomposition found in industrial effluents. Its role in the breakdown of aromatic compounds by bacteria suggests its utility in cleaning up contaminated marine environments.
Materials Science: Synthesis of Functional Materials
In materials science, Methyl 4-hydroxyphenylacetate contributes to the synthesis of functional materials . It is used in the creation of phenylacetic acid derivatives, which are important intermediates in the production of polymers and other advanced materials with specific properties like enhanced durability or conductivity.
Biochemistry: Enzyme Functionality and Biocatalysis
Biochemically, Methyl 4-hydroxyphenylacetate is significant for studying enzyme functionality and biocatalysis . It is a substrate for enzymes like 4-hydroxyphenylacetate-3-hydroxylase, which are involved in the biosynthesis of phenolic derivatives. These enzymes are crucial for producing bioactive molecules and have broad applications in creating pharmaceuticals and other bioactive compounds.
Pharmacology: Drug Synthesis and Disease Treatment
In pharmacology, Methyl 4-hydroxyphenylacetate is used in drug synthesis and disease treatment strategies . Its involvement in the production of catechols, which are part of many drugs with antioxidant and anti-inflammatory properties, makes it a valuable compound in the development of new medications and therapeutic approaches.
作用机制
Target of Action
Methyl 4-hydroxyphenylacetate is a natural compound
Mode of Action
It has been reported that Methyl 4-hydroxyphenylacetate inhibits the activity of the tobacco mosaic virus (TMV)
Biochemical Pathways
It is known that the compound is a methyl ester resulting from the formal condensation of the carboxy group of 4-Hydroxyphenylacetic acid with methanol . .
Result of Action
It is known that the compound inhibits the activity of the tobacco mosaic virus (TMV) . .
安全和危害
Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
未来方向
属性
IUPAC Name |
methyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZEDRBLVIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065725 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14199-15-6 | |
| Record name | Methyl (4-hydroxyphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-hydroxyphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


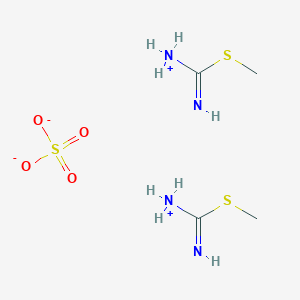

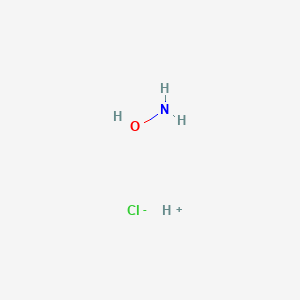

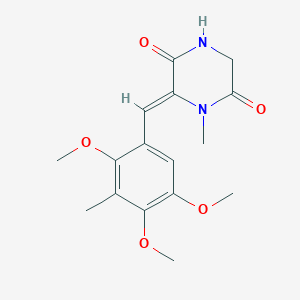
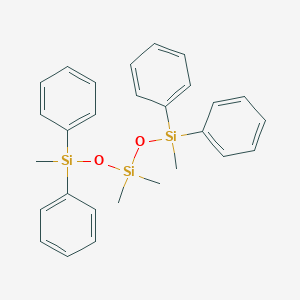

![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)
